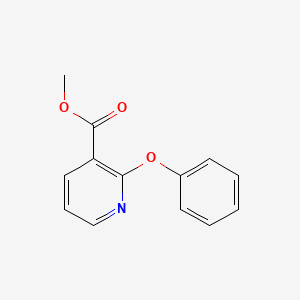

Methyl 2-phenoxynicotinate

Description

Significance of Pyridine-Based Esters in Medicinal Chemistry and Organic Synthesis

Pyridine-based esters are a cornerstone in the development of new pharmaceuticals and a versatile tool in the synthesis of complex organic molecules. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a common feature in many natural products like vitamins and alkaloids, as well as in numerous FDA-approved drugs. mdpi.comnih.govrsc.org Its presence can enhance the water solubility and metabolic stability of a drug molecule. mdpi.comresearchgate.net The ester group, on the other hand, can be readily transformed into other functional groups, making it a valuable building block for creating a diverse range of chemical structures. scholarsresearchlibrary.com

In medicinal chemistry, pyridine derivatives have shown a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The specific arrangement of substituents on the pyridine ring can be fine-tuned to optimize the interaction of the molecule with biological targets like enzymes and receptors. rsc.org

In organic synthesis, nicotinate (B505614) esters serve as key intermediates. They can undergo various chemical reactions, such as hydrolysis, amidation, and cross-coupling reactions, to build more complex molecular architectures. acs.org The reactivity of the pyridine ring and the ester group can be selectively controlled, allowing for precise chemical modifications.

Overview of Methyl 2-phenoxynicotinate in Contemporary Chemical Literature and Research Directions

This compound is a specific nicotinate ester that has appeared in the chemical literature primarily in the context of synthetic methodology development. It is often used as a starting material or a building block in the synthesis of more complex heterocyclic compounds. acs.orgnih.gov

Current research involving this compound is focused on exploring its reactivity in novel chemical transformations. For example, it has been used as a substrate in decarbonylative coupling reactions, a modern synthetic technique that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov These reactions are valuable for creating complex molecules that could have applications in materials science and medicinal chemistry.

Future research on this compound is likely to continue in this direction, with an emphasis on developing new catalytic systems that can promote its selective transformation into a wider range of functionalized molecules. Additionally, the biological properties of derivatives of this compound may be explored, given the broad spectrum of activity associated with pyridine-based compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-14-12(11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBVAKNBOUITGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190161 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36701-88-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-phenoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Phenoxynicotinate

Advanced Synthetic Approaches to Methyl 2-phenoxynicotinate

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.innih.gov Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. acs.org In the context of this compound synthesis, this translates to employing safer solvents, renewable raw materials, and catalytic reagents over stoichiometric ones. mlsu.ac.inacs.org

Sustainable synthesis methods focus on using environmentally benign materials and processes. tubitak.gov.trjwent.net For instance, the use of dimethyl carbonate (DMC) as a "green" methylating agent to replace hazardous reagents like dimethyl sulfate (B86663) or methyl halides is a prime example of applying green chemistry principles. researchgate.netresearchgate.net DMC is non-toxic and can also serve as a solvent, reducing the need for additional auxiliary substances. researchgate.net Furthermore, developing processes that operate at ambient temperature and pressure minimizes energy requirements, aligning with the goal of energy efficiency. mlsu.ac.in The use of plant extracts and other biological materials as catalysts or reagents in synthesis is another area of exploration for sustainable chemical production. nih.govmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for this compound Production

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool in organic chemistry for its ability to significantly accelerate reaction rates, often reducing reaction times from hours to minutes. jocpr.comchemicaljournals.comajgreenchem.com This technique offers cleaner reactions with higher yields and is considered a green chemistry approach due to its energy efficiency and the potential for solvent-free reactions. researchgate.netscielo.org.mx

The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds like pyridine (B92270) derivatives. nih.govwisdomlib.orgekb.eg For instance, the synthesis of various substituted pyridines has been successfully achieved with high yields under microwave conditions. jocpr.comwisdomlib.orgrsc.org This method's rapid heating and ability to couple directly with reaction molecules can lead to improved product quality and reduced side reactions. researchgate.net The use of microwave assistance in conjunction with ionic liquids or in solvent-free conditions further enhances its "green" credentials. ajgreenchem.comscielo.org.mx

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Synthesis of trisubstituted pyridine-3-carbonitriles | 10-16 hours reflux | 10-30 minutes at 130-140°C | jocpr.com |

| Hydrolysis of benzyl (B1604629) chloride | ~35 minutes | 3 minutes (97% yield) | chemicaljournals.com |

| Hydrolysis of benzamide | ~1 hour | 7 minutes (99% yield) | chemicaljournals.com |

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis (e.g., Ullmann-type couplings, Palladium-catalyzed reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of phenoxy nicotinate (B505614) structures.

Ullmann-type Couplings: The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. organic-chemistry.org This method has been applied to the synthesis of various substituted pyridines. For example, the reaction of a bromopyridine with a phenol under Ullmann conditions can yield the desired phenoxypyridine. nih.gov While effective, classic Ullmann reactions often require high temperatures. organic-chemistry.orgrsc.org Modern variations aim to use milder conditions and more efficient catalyst systems. organic-chemistry.org

Palladium-catalyzed Reactions (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines and, by extension, aryl ethers. wikipedia.orgorganic-chemistry.org This reaction offers a broad substrate scope and functional group tolerance, making it a versatile method for C-N and C-O bond formation. wikipedia.orgmdpi.com The development of various generations of phosphine (B1218219) ligands has enabled these reactions to proceed under increasingly mild conditions with high efficiency. wikipedia.org For the synthesis of this compound, a Buchwald-Hartwig type C-O coupling reaction between a halonicotinate and phenol would be a viable and modern approach. These reactions have found widespread use in pharmaceutical process chemistry due to their reliability and broad applicability. mdpi.com Nickel-catalyzed versions of the Buchwald-Hartwig reaction are also being developed as a more cost-effective alternative to palladium. nih.gov

Table 2: Common Catalysts and Ligands in Buchwald-Hartwig Amination

| Catalyst/Ligand | Description | Reference |

|---|---|---|

| Pd(PPh3)4 | A common palladium catalyst used in Suzuki and Buchwald-Hartwig reactions. | rsc.org |

| BINAP | A bidentate phosphine ligand that improves reaction rates and yields. | wikipedia.org |

| DPPF | A bidentate phosphine ligand used for efficient coupling of aryl iodides and triflates. | wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Nicotinate Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. wikipedia.org The pyridine ring, being electron-deficient, is particularly susceptible to SNAr reactions, especially at the 2- and 4-positions. pearson.comuci.eduimperial.ac.uk This makes it a key strategy for synthesizing 2-phenoxynicotinates.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile (in this case, a phenoxide) attacks the pyridine ring at a carbon bearing a suitable leaving group (e.g., a halogen). wikipedia.org The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. wikipedia.org The intermediate formed is a negatively charged species known as a Meisenheimer complex, which is stabilized by the electronegative nitrogen atom in the pyridine ring. wikipedia.orgyoutube.com

For the synthesis of this compound, the reaction would involve reacting a 2-halonicotinate ester with a phenoxide. The halogen at the 2-position is readily displaced due to the activating effect of the adjacent ring nitrogen. pearson.comyoutube.com The choice of solvent can be crucial, with polar aprotic solvents often being employed. acsgcipr.org

Esterification and Transesterification Techniques for this compound

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. In the context of synthesizing this compound, this would typically involve the esterification of 2-phenoxynicotinic acid with methanol (B129727). This reaction is often catalyzed by an acid. organic-chemistry.org Various methods exist, from simple acid catalysis to the use of more sophisticated coupling agents. organic-chemistry.org

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, could also be employed. For instance, if an ethyl or other ester of 2-phenoxynicotinic acid were available, it could be converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst.

Regiospecific Synthesis of this compound

Regiospecificity in the synthesis of substituted pyridines is crucial to ensure the desired isomer is obtained. nih.gov In the case of this compound, the phenoxy group must be introduced specifically at the 2-position of the pyridine ring.

SNAr reactions on pyridine rings are inherently regioselective, with substitution favoring the 2- and 4-positions. uci.eduimperial.ac.uk This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at these positions. youtube.com Therefore, starting with a 2-halonicotinate derivative provides a direct route to the 2-phenoxy product.

In cases where multiple reactive sites exist on the pyridine ring, the regioselectivity can be influenced by factors such as the nature of the substituents already present and the reaction conditions. researchgate.net For instance, the steric and electronic properties of substituents can direct an incoming nucleophile to a specific position. researchgate.net The use of directing groups that can be later removed or modified is another strategy to control regioselectivity. nih.gov Advanced methods, such as those involving transient 3,4-pyridyne intermediates or triborane-mediated reactions, have also been developed to achieve high regioselectivity in the functionalization of pyridine rings. nih.govrsc.orgrsc.org

Mechanistic Investigations of this compound Formation Reactions

The synthesis of this compound, a member of the phenoxy nicotinate family, involves complex reaction pathways. Mechanistic investigations are crucial for understanding the factors that govern reaction efficiency, yield, and selectivity. These studies often focus on transition-metal-catalyzed reactions, which provide effective routes to constructing the characteristic aryl-ether linkage.

Elucidation of Reaction Mechanisms and Rate-Determining Steps in Phenoxy Nicotinate Synthesis

The formation of phenoxy nicotinates can be achieved through various synthetic strategies, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. One well-studied mechanism involves the decarbonylative coupling of 2-phenoxy nicotinate derivatives, which can be applied to the synthesis of more complex molecules like azadibenzofurans. acs.org

A proposed mechanism for the transformation of 2-aryl azinecarboxylates, such as this compound, utilizes a nickel (Ni) or palladium (Pd) catalyst. acs.org The reaction is believed to initiate with the oxidative addition of the C(acyl)–O bond of the ester to the low-valent metal center (Ni(0) or Pd(0)). acs.orgnih.gov This step forms a key acyl-metal(II) intermediate. Following this, a migration and decarbonylation sequence occurs, where the carbonyl group is eliminated, resulting in a different metal-aryl intermediate. acs.orgnih.gov The final product is then formed through a reductive elimination step. acs.orgnih.gov

Crucially, investigations suggest that the reductive elimination step is the rate-determining step of this transformation. acs.orgnih.gov The efficiency of this step is significantly influenced by the electronic properties of the substrate. The electron-withdrawing character of the pyridine ring in the nicotinate structure, along with resonance stabilization effects, facilitates the reductive elimination process, making it more favorable compared to similar reactions with standard aromatic rings. acs.orgnih.gov This mechanism is specific to 2- and 4-aryl azinecarboxylates, highlighting the importance of the nitrogen atom's position within the pyridine ring. acs.org

Alternative pathways, such as Nucleophilic Aromatic Substitution (SNAr), are also employed for the synthesis of related aryloxy-heterocycles. acs.org In a typical SNAr reaction, a nucleophile (like a phenoxide) attacks an electron-deficient aromatic ring (like a halogenated pyridine), displacing a leaving group. The rate of an SNAr reaction is dependent on the concentrations of both the substrate and the nucleophile and is accelerated by electron-withdrawing groups on the aromatic ring. While not explicitly detailed for this compound in the provided sources, this represents another fundamental mechanism for the formation of the phenoxy-pyridine bond. beilstein-journals.org

Role of Intermediates and Transition States in this compound Pathways

In the context of the palladium- or nickel-catalyzed decarbonylative pathway, several key intermediates and their corresponding transition states dictate the reaction's course. The stability and reactivity of these species are paramount for an efficient catalytic cycle.

The primary intermediates in this proposed mechanism are:

Intermediate A (Acyl-Metal Complex): Formed immediately after the initial oxidative addition of the ester's C(acyl)–O bond to the metal catalyst. acs.orgnih.gov In this species, both the acyl group and the phenoxy group are bonded to the metal center.

Intermediate B (Aryl-Metal Complex): This intermediate arises from Intermediate A after the decarbonylation step (loss of CO). acs.orgnih.gov The metal is now directly bonded to the pyridine ring, having lost the carbonyl moiety.

The transition from Intermediate A to Intermediate B involves the migratory insertion and subsequent elimination of carbon monoxide. The final, and rate-limiting, transition state is that of the reductive elimination from Intermediate B, which leads to the formation of the desired C-C bond in subsequent coupling reactions or the regeneration of the catalyst. acs.orgnih.gov The stability of these intermediates is often enhanced by the use of specific ligands coordinated to the metal center. nih.gov While detailed characterization of the transition states often requires advanced computational studies, their energetic profiles are inferred from kinetic experiments and the observed effects of substrate and catalyst modifications. nih.govdndi.org

| Intermediate | Description | Preceding Step | Succeeding Step |

|---|---|---|---|

| Intermediate A | Acyl-metal(II) complex formed after oxidative addition. | Oxidative addition of C(acyl)-O bond to M(0) | Decarbonylation |

| Intermediate B | Aryl-metal(II) complex formed after loss of CO. | Decarbonylation | Reductive Elimination (Rate-Determining) |

Influence of Catalytic Cycles on this compound Yield and Selectivity

In decarbonylative coupling reactions, both palladium and nickel have proven effective. acs.orgnih.gov However, the ligand system employed can dramatically alter the outcome. It has been demonstrated that bidentate phosphine ligands are particularly effective in stabilizing the reactive intermediates and promoting the desired catalytic turnover. nih.gov For instance, the use of 3,4-bis(dicyclohexylphosphino)thiophene (B14788335) (dcypt), a specific bidentate phosphine ligand, has been shown to significantly improve yields in related decarbonylative couplings where monophosphine ligands were ineffective. nih.gov

The ligand's role is multifaceted:

Stabilization: It stabilizes the metal center and the key intermediates (A and B), preventing catalyst decomposition. nih.gov

Electronic Tuning: The electronic properties of the ligand can influence the electron density at the metal center, thereby affecting the rates of both the oxidative addition and the rate-determining reductive elimination steps.

Steric Effects: The steric bulk of the ligand can influence the geometry of the intermediates and transition states, which can impact the selectivity of the reaction.

The inherent electronic properties of the this compound substrate also play a crucial role within the catalytic cycle. The electron-withdrawing pyridine ring facilitates the key reductive elimination step, contributing to higher reaction efficiency. acs.org Therefore, the interplay between the substrate's electronics and the catalyst system (metal and ligand) is essential for achieving high yield and selectivity in the synthesis of this compound and related compounds. acs.org

| Factor | Influence on the Catalytic Cycle | Effect on Yield/Selectivity |

|---|---|---|

| Metal Catalyst (Pd, Ni) | Forms the core of the catalytic cycle, enabling oxidative addition and reductive elimination. | Choice of metal can determine reaction feasibility and efficiency. |

| Ligand Type (e.g., bidentate phosphines) | Stabilizes intermediates, tunes electronic properties of the metal center. | Crucial for high yields; can prevent catalyst deactivation and control selectivity. |

| Substrate Electronics (Pyridine Ring) | Facilitates the rate-determining reductive elimination step due to its electron-withdrawing nature. | Enhances reaction rate and overall yield. |

Computational Chemistry and Theoretical Studies of Methyl 2 Phenoxynicotinate

Quantum Chemical Calculations for Methyl 2-phenoxynicotinate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. routledge.com These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov DFT methods, such as B3LYP, are employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netnih.gov For instance, DFT calculations can determine bond lengths, bond angles, and dihedral angles of the optimized structure of molecules like this compound. nih.gov These calculations are often performed with a basis set like 6-311++G(d,p) to ensure accuracy. nih.gov The electronic structure analysis helps in understanding the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface displays the electrostatic potential, with different colors indicating different potential values. Typically, red and yellow areas represent negative potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, an MEP map would reveal the most likely sites for chemical reactions. For example, in similar phenolic compounds, the negative regions are often localized over oxygen atoms, making them suitable for electrophilic attack. researchgate.netimist.ma

The following table illustrates the general color-coding scheme used in MEP maps and its implication for reactivity.

| Color | Electrostatic Potential | Predicted Reactivity |

| Red | Most Negative | Prone to Electrophilic Attack |

| Yellow/Orange | Negative | Prone to Electrophilic Attack |

| Green | Neutral | Less Reactive |

| Blue | Positive | Prone to Nucleophilic Attack |

This table provides a generalized interpretation of MEP color-coding.

Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. taylorandfrancis.comwikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.commdpi.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. mdpi.comresearchgate.net

The interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. taylorandfrancis.com By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, one can predict its behavior in various reactions. numberanalytics.com For example, a lower LUMO energy indicates a stronger ability to accept electrons, making the molecule a better electrophile. wuxibiology.com

Below is a hypothetical data table illustrating how HOMO-LUMO energies might be presented for a series of related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| Related Compound A | -6.5 | -1.2 | 5.3 |

| Related Compound B | -6.8 | -1.0 | 5.8 |

This table is for illustrative purposes only, as specific HOMO-LUMO energy values for this compound were not found in the provided search results.

Molecular Modeling and Dynamics Simulations Involving this compound

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and intermolecular interactions.

Ligand-Receptor Interaction Modeling for Biological Systems (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. ufms.brmdpi.com This method is instrumental in drug discovery and understanding biological processes at a molecular level. In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets. The process involves placing the ligand into the binding site of the receptor and calculating a "docking score" that estimates the binding affinity. asianpubs.orgnih.gov A lower binding energy generally indicates a more stable and favorable interaction. asianpubs.org The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govresearchgate.net

The following table shows an example of how molecular docking results might be presented.

| Receptor Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Target A (e.g., 1M17) | This compound | Data not available | Data not available |

| Example Target B (e.g., 6CM4) | This compound | Data not available | Data not available |

This table is for illustrative purposes only. Specific molecular docking studies for this compound were not found in the provided search results. PDB IDs are examples from other studies. mdpi.comasianpubs.org

In Silico Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

In silico quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) studies are powerful computational tools used to understand how the chemical structure of a compound like this compound relates to its biological activity. These methods are instrumental in the rational design of new, more potent, and selective analogs.

The biological activity of this compound and its derivatives can be quantitatively correlated with their structural features using various computational approaches. These methods typically involve the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

2D-QSAR: Two-dimensional QSAR studies utilize descriptors derived from the 2D representation of molecules. For structurally related compounds like phenoxyacetamide derivatives, 2D-QSAR models have been successfully developed using techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. researchgate.net For instance, a study on 2-phenoxy-N-phenylacetamide derivatives identified key descriptors like the SssNHE-index (a topological descriptor related to the presence of nitrogen atoms), slogp (a measure of lipophilicity), and other topological indices (T_O_N_1, T_2_Cl_1) as being crucial for their biological activity. researchgate.net Such models, once validated, can predict the activity of new compounds before they are synthesized.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D conformation of the molecules. These methods generate steric, electrostatic, and hydrophobic fields around a set of aligned molecules to build a predictive model. For example, a 3D-QSAR study on a series of imidazo[4,5-b]pyridine derivatives yielded models with high predictive power, indicating the importance of the spatial arrangement of substituents for biological activity. mdpi.com For this compound derivatives, 3D-QSAR could elucidate the optimal steric and electronic properties of the phenoxy and nicotinate (B505614) rings required for enhanced activity.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For nicotinic acid analogs, docking studies have been used to understand their binding to target proteins like carbonic anhydrase III. researchgate.net In the context of this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and its biological target, thereby guiding the design of more effective derivatives. For instance, structure-aided design of related phenoxy-quinoline derivatives has been used to understand their binding mode in the active site of enzymes like M. tuberculosis thymidylate kinase. nih.govuantwerpen.be

Table 1: Common Descriptors in QSAR Studies and Their Significance

| Descriptor Type | Example Descriptors | Significance for this compound Derivatives |

| Topological | Wiener index, Kier & Hall connectivity indices, SssNHE-index | Describes molecular size, branching, and shape. Can indicate how the overall structure of the phenoxynicotinate scaffold influences accessibility to the target site. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to the molecule's reactivity, ability to participate in electrostatic interactions, and potential for hydrogen bonding through the ester and ether oxygens and the pyridine (B92270) nitrogen. |

| Steric | Molar refractivity, van der Waals volume | Pertains to the size and shape of substituents on the phenoxy or pyridine rings, which can affect binding affinity due to steric hindrance or favorable contacts. |

| Hydrophobic | LogP, Ghose-Crippen LogP (slogp) | Measures the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

Predictive modeling for derivatives of this compound aims to forecast the biological activity of newly designed compounds based on established QSAR models. This process accelerates the drug discovery cycle by prioritizing the synthesis of the most promising candidates.

The development of predictive models begins with a dataset of compounds with known activities. For example, in a study of nicotinic acid benzylidene hydrazide derivatives, QSAR models were built to predict their antimycobacterial and antimicrobial activities. researchgate.net Similarly, a predictive model for this compound derivatives would involve synthesizing a series of analogs with variations in the phenoxy and nicotinate moieties and evaluating their biological activities.

Building the Model: A training set of these derivatives would be used to generate a statistically robust QSAR model. This model would then be validated using an external test set of compounds not used in the model's creation to ensure its predictive power. imist.ma

Designing New Derivatives: Based on the insights from the QSAR model, new derivatives can be designed. For example, if the model indicates that electron-withdrawing groups on the phenoxy ring increase activity, new analogs incorporating such groups would be proposed. SAR studies on related structures, such as methyl 5-phenoxynicotinate, have shown that introducing substituents like chlorine at the 3 and 5 positions of the phenyl ring can significantly improve inhibitory potency against certain enzymes. nih.gov This suggests that a hydrophobic and electron-poor phenoxy D-ring is favorable for activity. nih.gov

Virtual Screening: Predictive models can be used to screen large virtual libraries of compounds to identify potential hits. For instance, a validated QSAR model for this compound could be used to screen a database of commercially available or virtually generated phenoxy-nicotinate derivatives to select a smaller, more focused set for synthesis and biological testing.

Table 2: Hypothetical Predictive Model for this compound Derivatives

| Derivative | Substituent on Phenoxy Ring | Predicted Activity (pIC50) | Key Descriptors Influencing Prediction |

| Lead Compound | H | 5.0 | Baseline |

| Analog 1 | 4-Chloro | 5.8 | Increased slogp, Favorable electrostatic potential |

| Analog 2 | 4-Methoxy | 4.5 | Unfavorable steric bulk, Altered electronic properties |

| Analog 3 | 3,5-Dichloro | 6.5 | Optimal hydrophobicity and electronic properties |

| Analog 4 | 4-Nitro | 6.2 | Strong electron-withdrawing effect, Potential for H-bonding |

This table illustrates how a predictive QSAR model could guide the modification of the parent compound to enhance its biological activity. The predicted activity is based on the contribution of various molecular descriptors that the model has identified as being significant.

Biological Activity and Mechanistic Investigations of Methyl 2 Phenoxynicotinate and Its Analogs

Enzyme Inhibition Studies by Methyl 2-phenoxynicotinate

Analogs of this compound have emerged as significant subjects of enzyme inhibition studies, particularly targeting enzymes crucial for pathogen survival. Research has demonstrated that pyridine-based analogs, derived from the core structure of this compound, are potent inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the tuberculosis-causing bacterium.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the inhibitory potency of these analogs. For instance, introducing a nitrogen atom into the phenyl ring of the lead compound to create pyridine (B92270) analogs resulted in compounds with comparable MtTMPK inhibitory activity. nih.gov Further modifications, such as the introduction of lipophilic, electron-withdrawing groups like dichloro (3,5-Cl2) or bis(trifluoromethyl) (3,5-(CF3)2) on the phenoxy ring, led to highly potent MtTMPK inhibitors. nih.gov This systematic exploration underscores the chemical tractability of the phenoxynicotinate scaffold for developing targeted enzyme inhibitors.

The inhibitory action of this compound analogs against their target enzymes is often characterized by specific and well-defined molecular interactions. In the case of MtTMPK, crystallographic studies have provided detailed insights into the binding mode of these inhibitors. For example, a potent pyridine analog was found to act as a competitive inhibitor, binding with full occupancy in the enzyme's active site. nih.gov

This inhibitor adopts a distinct U-turn shaped conformation, allowing it to fit snugly within the active site. nih.gov This specific binding is stabilized by a network of interactions with key amino acid residues, effectively blocking the natural substrate from accessing the enzyme and halting its catalytic activity. The competitive nature of this inhibition means the inhibitor directly competes with the substrate for the same binding site. Understanding these molecular interactions at an atomic level is crucial for the rational design of even more effective and specific inhibitors.

Research into the biological targets of this compound and its derivatives has identified several key enzymes and pathways.

DNA methylating agents: DNA methylation is a critical epigenetic process, and agents that can modulate it are of significant interest in therapeutic research. nih.govmedchemexpress.com While direct action of this compound as a DNA methylating agent has not been extensively documented, its chemical structure is relevant to synthetic methodologies used to create complex molecules. For example, 2-phenoxy nicotinate (B505614) is a precursor in the synthesis of azadibenzofurans through decarbonylative intramolecular C-H arylation. Furthermore, the "magic methyl" effect, where the addition of a methyl group can significantly enhance a drug's efficacy, highlights the importance of methylation in drug discovery, a field where derivatives of this compound could be explored.

MtTMPK: The most well-documented target for analogs of this compound is Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Several studies have focused on designing and synthesizing derivatives that potently inhibit this enzyme. Analogs with modifications on the phenoxy ring have shown significant inhibitory activity, with some compounds like the 3,5-dichloro substituted analog displaying encouraging antitubercular activity in addition to potent enzyme inhibition. nih.gov The table below summarizes the inhibitory activity of selected analogs against MtTMPK.

| Compound Analog | Modification | MtTMPK IC₅₀ (µM) |

| Analog 1 | 3,5-Cl₂ | 0.03 µM |

| Analog 2 | 3,5-(CF₃)₂ | 0.02 µM |

| Analog 3 | Pyridine Isomer | 0.16 µM |

Data sourced from a study on non-nucleoside M. tuberculosis thymidylate kinase inhibitors. nih.gov

COX enzymes: Cyclooxygenase (COX) enzymes are key mediators of inflammation. It has been reported that hydrazide derivatives of 2-phenoxynicotinic acid, a close relative of this compound, exhibit moderate to high inhibitory activity against COX-1. COX inhibitors work by blocking the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules. This finding suggests that the 2-phenoxynicotinate scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

KSP: Kinesin spindle protein (KSP) is essential for cell division and has been identified as a target for novel cancer therapies. nih.gov Extensive searches of scientific literature did not reveal any direct studies linking this compound or its immediate analogs to the inhibition of KSP. The known KSP inhibitors belong to different chemical classes, such as dihydropyrroles and thiadiazoles. nih.gov

Molecular Mechanisms of Enzyme-Inhibitor Interactions

Cellular and Molecular Pharmacology of this compound

The pharmacological investigation of this compound derivatives extends from enzyme assays to cellular systems, providing a broader understanding of their biological effects. These studies are crucial for bridging the gap between molecular interactions and potential therapeutic applications.

The process of identifying and validating a drug's target within a cellular context is a cornerstone of modern drug discovery. The research on MtTMPK inhibitors serves as a clear example of this process. The initial identification of MtTMPK as a potential target was followed by enzymatic assays that confirmed the potent inhibitory activity of the phenoxynicotinate analogs. nih.gov

Validation was then achieved through whole-cell screening. The most potent enzyme inhibitors were tested for their ability to inhibit the growth of live M. tuberculosis bacteria. nih.gov A correlation between high enzyme inhibition and potent antitubercular activity helps validate that the enzyme is indeed the relevant target responsible for the drug's effect in the cellular system. nih.gov This integrated approach, combining molecular and cellular studies, is essential for confirming the mechanism of action of new bioactive compounds.

The biological effects of a compound are often mediated through the modulation of complex intracellular signaling pathways. Phenolic compounds are known to influence a wide range of these pathways, including those central to inflammation and cell survival, such as the nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) pathways.

Given that derivatives of 2-phenoxynicotinic acid inhibit COX enzymes, they are expected to modulate inflammatory signaling cascades. COX enzymes produce prostaglandins, which act as signaling molecules that can activate various downstream pathways. By inhibiting COX, these compounds can decrease the production of pro-inflammatory mediators, thereby suppressing inflammatory responses. While specific studies detailing the full spectrum of signaling pathways modulated by this compound are limited, its classification as a phenolic compound and the known activity of its analogs strongly suggest an interaction with key cellular signaling networks involved in inflammation and cell proliferation.

A critical attribute of any potential therapeutic agent is selective toxicity—the ability to inhibit or kill a pathogen or cancer cell while having minimal effect on healthy host cells. Studies on the analogs of this compound have addressed this through comparative assays.

The inhibitory activity against the target organism, M. tuberculosis, is measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth. nih.gov Concurrently, the cytotoxicity of these compounds is assessed against a human cell line, such as the MRC-5 human fibroblast cell line, with the results expressed as the CC₅₀ value (the concentration that kills 50% of the cells). nih.gov A high ratio of CC₅₀ to MIC indicates good selective toxicity. For example, an analog with a potent MIC against the bacteria and a high CC₅₀ against human cells would be a promising candidate for further development. nih.gov

The table below presents data from studies on phenoxynicotinate analogs, illustrating their growth inhibition against M. tuberculosis and their toxicity profile in a human cell line.

| Compound Analog | M. tuberculosis MIC (µg/mL) | MRC-5 Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/MIC) |

| Analog 15 | 6.25 | >128 | >20.5 |

| Analog 16 | 12.5 | >128 | >10.2 |

| Analog 25 | 3.13 | 55 | 17.6 |

Data sourced from a study on non-nucleoside M. tuberculosis thymidylate kinase inhibitors. nih.gov The selectivity index is calculated based on molar concentrations.

These studies demonstrate the potential of the this compound scaffold to yield compounds with favorable selective toxicity profiles, a key requirement for the development of effective antimicrobial agents. nih.gov

Intracellular Signaling Pathway Modulation

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The exploration of this compound and its derivatives is rooted in the principles of structure-activity relationships (SAR) and structure-property relationships (SPR). SAR studies investigate how the chemical structure of a molecule correlates with its biological activity, while SPR analyses examine the relationship between the structure and its physicochemical properties, such as solubility and lipophilicity. collaborativedrug.com Understanding these relationships is crucial for optimizing lead compounds into potent and selective drug candidates. collaborativedrug.commdpi.com The core structure of this compound, featuring a pyridine ring, a phenoxy moiety, and a methyl ester group, offers multiple points for modification to probe and enhance its biological effects.

Impact of Structural Modifications on Biological Efficacy and Selectivity

The biological activity of this compound analogs is highly dependent on their structural characteristics. Modifications to the pyridine core, the phenoxy ring, and the ester group can significantly influence their efficacy and selectivity.

Modifications of the Pyridine and Phenoxy Moieties:

The arrangement of the phenoxy group on the pyridine ring is a critical determinant of activity. The parent acid, 2-phenoxynicotinic acid, has been investigated for anti-inflammatory and anticancer properties. Research on related heterocyclic compounds has shown that the introduction of substituents can drastically alter biological outcomes. For instance, in a series of 2-methyl-1H-imidazo[4,5-c]quinolines, the addition of a methyl group led to a compound with an improved profile of kinase selectivity and antiproliferative activity. mdpi.com Similarly, the synthesis of Methyl 2-methyl-5-phenoxynicotinate, an analog of the title compound, has been documented as a precursor for apoptosis-inducing agents, indicating that substitution on the pyridine ring is a viable strategy for generating targeted bioactivity. acs.org

Studies on other phenolic derivatives have demonstrated that the number and position of hydroxyl groups on the aromatic ring, as well as the orientation of the ring relative to other parts of the molecule, are essential for cytotoxic activity. uc.pt This suggests that substitutions on the phenoxy ring of this compound could modulate its activity.

Role of the Carboxylic Acid/Ester Group:

The functional group at the 3-position of the pyridine ring plays a significant role. The carboxylic acid in 2-phenoxynicotinic acid is a key feature for its reported anti-inflammatory activity, which involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The ester form, this compound, can act as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. bbau.ac.in The length of the ester alkyl chain is a known factor in modulating the lipophilicity and cytotoxic activity of phenolic compounds. uc.pt For example, studies on caffeate and gallate esters showed that propyl esters had higher cytotoxic activity compared to methyl or octyl esters, highlighting a non-linear relationship between chain length and efficacy. uc.pt

The following table summarizes the structural features and associated biological notes for this compound and related compounds.

| Compound Name | Structure | Key Structural Features | Reported Biological Role/Activity | Reference |

| This compound | Pyridine core, phenoxy group at C2, methyl ester at C3 | Serves as a key chemical intermediate. The ester may act as a prodrug. bbau.ac.in | bbau.ac.in | |

| 2-Phenoxynicotinic acid | Carboxylic acid at C3 instead of a methyl ester | Exhibits anti-inflammatory and anticancer properties. | ||

| Methyl 2-methyl-5-phenoxynicotinate | Additional methyl group at C2 of the pyridine ring | Precursor for the synthesis of apoptosis-inducing agents. acs.org | acs.org |

Rational Design of this compound Analogs for Enhanced Biological Activity

Rational drug design aims to develop new pharmaceuticals based on a mechanistic understanding of how they interact with biological targets. scispace.com This approach involves the iterative process of designing, synthesizing, and testing new molecules to improve potency, selectivity, and pharmacokinetic properties. bbau.ac.inscispace.com For this compound, rational design strategies can be applied to optimize its known anti-inflammatory and potential anticancer activities.

One key strategy is the strategic introduction of small alkyl groups, particularly methyl groups. The "magic methyl" effect in drug discovery highlights how adding a single methyl group can profoundly alter a compound's properties by affecting its conformation, metabolic stability, and binding to a target. mdpi.comnih.gov For instance, adding a methyl group can fill a hydrophobic pocket in a target enzyme or protein, increasing binding affinity, as was seen in the development of the ACE inhibitor captopril. scispace.com Based on the activity of analogs like methyl 2-methyl-5-phenoxynicotinate, further exploration of methylation at different positions on the pyridine or phenoxy rings of this compound could be a fruitful avenue for discovering compounds with enhanced or novel activities. acs.org

Structure-guided design, which utilizes the three-dimensional structure of the biological target, is another powerful approach. nih.govfrontiersin.org If the molecular target of 2-phenoxynicotinic acid's anti-inflammatory action (e.g., an enzyme in the NF-kB or MAPK pathways) were known, one could design analogs that fit more precisely into the active site. This could involve modifying the phenoxy group to establish additional interactions or altering the pyridine core to improve binding geometry.

The table below outlines potential rational design strategies for creating enhanced analogs of this compound.

| Design Strategy | Structural Modification Example | Desired Outcome | Reference |

| Introduce "Magic Methyl" Groups | Addition of a methyl group to the pyridine or phenoxy ring. | Enhance binding affinity, improve metabolic stability, or alter conformation for better target engagement. | mdpi.comnih.gov |

| Bioisosteric Replacement | Replace the phenoxy group with other aromatic or heteroaromatic rings. | Modulate activity, selectivity, and physicochemical properties. | mdpi.com |

| Prodrug Development | Vary the ester group (e.g., ethyl, propyl) or introduce other promoieties. | Improve bioavailability, solubility, or targeted delivery. | uc.ptbbau.ac.in |

| Structure-Guided Optimization | Modify substituents based on the 3D structure of the biological target. | Increase potency and selectivity by optimizing interactions with the target's binding site. | nih.govfrontiersin.org |

By systematically applying these SAR, SPR, and rational design principles, researchers can develop novel analogs of this compound with potentially superior therapeutic profiles for treating inflammatory diseases or cancer.

Applications of Methyl 2 Phenoxynicotinate in Advanced Organic Synthesis

Methyl 2-phenoxynicotinate as a Building Block in Complex Molecule Synthesis.illinois.edunih.gov

The strategic placement of functional groups in this compound makes it an important building block for the assembly of complex molecules. illinois.edunih.gov Organic chemists utilize such building blocks as foundational units that can be snapped together to create larger, more intricate structures, including those with significant three-dimensionality. illinois.educhemistryworld.com This approach accelerates the discovery and development of new molecules with desired functions, from pharmaceuticals to novel materials. illinois.edu

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds.openmedicinalchemistryjournal.com

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. nih.govresearchgate.netacs.org The pyridine (B92270) core of this compound makes it an ideal precursor for the synthesis of various nitrogenous heterocyclic systems. nih.govresearchgate.net

One notable application is in the synthesis of azadibenzofurans. Through a palladium-catalyzed intramolecular C-H arylation reaction, this compound can be converted into the corresponding azadibenzofuran. nih.govresearchgate.netacs.org This transformation involves the formation of a new carbon-carbon bond between the phenoxy ring and the pyridine ring, creating a fused tricyclic system. This reaction has been shown to proceed in high yield (84%), demonstrating an efficient method for constructing this specific heterocyclic scaffold. nih.govresearchgate.netacs.org Such intramolecular cyclizations are powerful tools in organic synthesis for rapidly building molecular complexity. nih.gov

The synthesis of substituted pyridines is another area where this building block is valuable. For instance, 3-aryloxy-pyridines can be synthesized from 5-aryloxy-1,2,3-triazines, which themselves can be accessed through multi-step sequences. mdpi.com While not a direct use of this compound, this highlights the importance of phenoxypyridine structures in accessing diverse heterocyclic frameworks. mdpi.com The development of greener synthesis methods, often utilizing water or bio-based solvents, is also a key focus in the preparation of nitrogen-containing heterocycles. mdpi.com

Precursor for Bioactive Molecule Scaffolds and Pharmaceutical Agents.openmedicinalchemistryjournal.com

The concept of a "molecular scaffold" is central to medicinal chemistry, representing a core structure from which a library of derivatives can be generated to explore and optimize biological activity. mdpi.comnih.gov this compound and its parent acid, 2-phenoxynicotinic acid, serve as precursors to scaffolds found in various bioactive molecules. nih.gov

Nitrogen-containing heterocycles, the class to which this compound belongs, are among the most significant structural components of pharmaceuticals, with over 75% of FDA-approved drugs containing such a moiety. researchgate.net The phenoxypyridine framework is a key feature in compounds designed to interact with biological targets. For example, derivatives of 2-phenoxynicotinic acid have been investigated for a range of biological activities, including:

Anti-inflammatory and Analgesic Effects: Hydrazide derivatives have shown inhibitory activity against cyclooxygenase (COX)-1. nih.gov

Metabolic Regulation: 2-Phenoxy-nicotinamides act as agonists for the GPBAR1 receptor (TGR5), which plays a role in metabolic processes. nih.gov

Antileishmanial Activity: Certain derivatives have demonstrated significant activity against Leishmania species. nih.gov

These applications underscore the utility of the 2-phenoxynicotinate scaffold as a starting point for the discovery of new therapeutic agents. The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Derivatization Strategies and Functionalization of this compound.mdpi.comchemrxiv.org

The chemical versatility of this compound is further exemplified by the numerous strategies developed for its derivatization. Specific functionalization of the pyridine ring, as well as transformations of the ester and phenoxy groups, allow for the tailored synthesis of a wide array of analogs.

Regioselective Functionalization of the Pyridine Ring System

The selective introduction of new functional groups at specific positions on the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. researchgate.net However, various methods have been developed to control the regioselectivity of these reactions.

Directed ortho-Metalation (DoM): This powerful technique allows for functionalization at positions adjacent to a directing group. For 2-substituted isonicotinic acids, lithiation can be directed to either the C3 or C5 position depending on the nature of the substituent at C2. For example, a 2-chloro substituent on isonicotinic acid directs lithiation to the C3 position, whereas a 2-alkenyl group directs it to the desired C5 position. mdpi.com

C-H Arylation: Palladium-catalyzed C-H arylation of pyridines bearing electron-withdrawing groups can be highly regioselective. researchgate.net The inherent electronic properties of the pyridine ring, combined with the influence of substituents, can direct arylation to the C3 and C4 positions, complementing other functionalization methods. researchgate.net

Sulfonylation: A one-pot protocol for the C4-selective sulfonylation of pyridines has been developed. This method involves activation of the pyridine with triflic anhydride, followed by a base-mediated addition of a sulfinic acid salt, offering a streamlined route to C4-functionalized pyridines with high regioselectivity.

These strategies provide chemists with a toolbox to selectively modify the pyridine core of this compound, enabling the synthesis of precisely substituted derivatives.

Chemical Transformations of the Phenoxy and Ester Moieties

The ester and phenoxy groups of this compound are also amenable to a variety of chemical transformations, further expanding its synthetic utility.

Ester Group Transformations: The methyl ester is a versatile functional group that can be readily converted into other functionalities.

Hydrolysis: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 2-phenoxynicotinic acid. This acid is a key intermediate itself, often used in cyclization reactions or for the formation of amides and other acid derivatives. nih.gov

Amidation: The ester can be converted directly to an amide by reaction with an amine, or via the corresponding carboxylic acid activated with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). This is a common strategy in the synthesis of bioactive nicotinamides. nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents.

Phenoxy Group Transformations: The phenoxy group can also participate in various reactions.

Decarbonylative Coupling: In a transition-metal-catalyzed process, the C(acyl)–O bond of the ester can be cleaved, and the carbonyl group acts as a leaving group. acs.org This allows for the phenoxy group to be involved in intramolecular C-H arylation to form fused systems like azadibenzofurans. nih.govresearchgate.net

Demethylation of Analogs: While not a direct transformation of the phenoxy group itself, related m-aryloxy phenol (B47542) compounds are often synthesized by the demethylation of their corresponding methoxy (B1213986) precursors using reagents like boron tribromide (BBr₃).

These transformations are summarized in the table below.

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Methyl Ester | Hydrolysis | NaOH or H₃O⁺ | Carboxylic Acid |

| Amidation | Amine, (DCC) | Amide | |

| Reduction | LiAlH₄, NaBH₄ | Primary Alcohol | |

| Phenoxy Group | Intramolecular C-H Arylation | Pd(OAc)₂, dcype, K₂CO₃ | Fused Heterocycle |

| Parent Acid | Cyclization | Polyphosphoric Acid (PPA) | Azaxanthone |

Catalytic and Methodological Applications of this compound Derivatives

While this compound itself is primarily used as a building block, its derivatives have found applications in catalysis and methodology development. The transition-metal-catalyzed reactions in which it participates, such as decarbonylative couplings, are at the forefront of modern organic chemistry. acs.org

These reactions often rely on sophisticated catalyst systems composed of a transition metal (e.g., palladium or nickel) and a specialized ligand. nih.govresearchgate.net The development of these catalytic methods enables transformations that were previously difficult or impossible to achieve. For instance, the decarbonylative C-H arylation to form azadibenzofuran is a testament to the power of modern catalysis. nih.govacs.org The reaction proceeds through a proposed catalytic cycle involving oxidative addition of the ester's C(acyl)–O bond to the metal center, followed by intramolecular C-H activation and reductive elimination. researchgate.net

Furthermore, the study of such reactions expands the toolkit of synthetic chemists, providing new strategies for building complex molecules from readily available starting materials. acs.org The phenoxypyridine scaffold can be incorporated into ligands for metal catalysts, although specific examples directly using this compound derivatives for this purpose are less common in the reviewed literature. The broader field of nitrogen-containing heterocycles, however, sees extensive use as ligands in catalysis. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 2 Phenoxynicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Methyl 2-phenoxynicotinate. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established. rsc.orgnih.gov

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) and phenoxy rings, as well as the methyl ester protons, are observed. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the protons on the pyridine ring will exhibit characteristic shifts due to the electron-withdrawing nature of the nitrogen atom and the ester group. Similarly, the protons of the phenoxy group will have chemical shifts typical for a substituted benzene (B151609) ring. The methyl protons of the ester group are expected to appear as a singlet in the upfield region of the spectrum. hmdb.cahmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. hmdb.cadocbrown.info The chemical shifts of the carbon atoms in the aromatic rings are indicative of their position relative to the substituents (phenoxy group, ester group, and nitrogen atom). The carbonyl carbon of the ester group will appear at a characteristic downfield shift. The carbon of the methyl group will resonate at a typical upfield chemical shift. docbrown.info

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural assignment. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H-4 | 7.9 - 8.2 | 138 - 142 |

| Pyridine Ring H-5 | 7.2 - 7.5 | 115 - 120 |

| Pyridine Ring H-6 | 8.1 - 8.4 | 150 - 155 |

| Phenoxy Ring H-2'/H-6' | 7.0 - 7.2 | 120 - 125 |

| Phenoxy Ring H-3'/H-5' | 7.3 - 7.5 | 128 - 132 |

| Phenoxy Ring H-4' | 7.1 - 7.3 | 124 - 128 |

| Methyl (Ester) | 3.8 - 4.0 | 50 - 55 |

| Carbonyl (Ester) | - | 165 - 170 |

| Pyridine Ring C-2 | - | 160 - 165 |

| Pyridine Ring C-3 | - | 120 - 125 |

| Phenoxy Ring C-1' | - | 150 - 155 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. scienceready.com.auuni-saarland.de For this compound, with a molecular formula of C₁₃H₁₁NO₃, the expected monoisotopic mass is approximately 229.07 g/mol . uni.lu

Electron Ionization (EI-MS): In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. neu.edu.trdocbrown.info The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, characteristic fragments might include ions resulting from the cleavage of the ether bond between the pyridine and phenoxy rings. researchgate.net

Electrospray Ionization (ESI-MS): Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. uni.luresearchgate.net This technique is less likely to cause extensive fragmentation compared to EI, making it ideal for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. rsc.org

Table 2: Expected m/z Values for Key Ions of this compound in Mass Spectrometry

| Ion | Formula | Expected m/z (EI-MS) | Expected m/z (ESI-MS) |

| Molecular Ion [M]⁺ | [C₁₃H₁₁NO₃]⁺ | 229 | - |

| Protonated Molecule [M+H]⁺ | [C₁₃H₁₂NO₃]⁺ | - | 230 |

| Sodium Adduct [M+Na]⁺ | [C₁₃H₁₁NNaO₃]⁺ | - | 252 |

| Fragment [M-OCH₃]⁺ | [C₁₂H₈NO₂]⁺ | 198 | - |

| Fragment [M-COOCH₃]⁺ | [C₁₁H₈NO]⁺ | 170 | - |

| Fragment [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93 | - |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vulcanchem.comlibretexts.orglibretexts.org The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific structural features.

The most prominent peaks in the IR spectrum can be assigned to the vibrations of specific bonds within the molecule:

C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the stretching vibration of the carbonyl group in the methyl ester. docbrown.infoorgchemboulder.com

C-O Stretch: The spectrum will also show C-O stretching vibrations. The C-O bond of the ester group will likely have a strong absorption band in the 1200-1300 cm⁻¹ region. The aryl ether C-O-C linkage will also contribute to absorptions in the fingerprint region, typically around 1250 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the pyridine and benzene rings.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings will appear as a group of weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed as weak to medium bands just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Ester (C-O) | Stretch | 1200 - 1300 | Strong |

| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Weak to Medium |

| Aliphatic C-H (Methyl) | Stretch | < 3000 | Weak to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information about its solid-state structure. researchgate.net

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar nature of the pyridine and phenoxy rings and describe their relative orientation. Intermolecular interactions, such as π-π stacking between the aromatic rings and other weak interactions, which govern the packing of the molecules in the crystal lattice, can also be identified and characterized. This detailed structural information is crucial for understanding the physical properties of the compound and can be used to rationalize its behavior in different environments.

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isomer Analysis

Advanced chromatographic techniques are essential for assessing the purity of this compound, separating it from impurities, and analyzing for the presence of any isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. nih.govepa.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.com A UV detector would be suitable for detection, as the aromatic rings in the molecule will absorb UV light. epa.gov This method can be optimized to achieve high resolution, allowing for the separation of this compound from closely related impurities or isomers. semanticscholar.org

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. Given that this compound is an ester, it is likely to be sufficiently volatile for GC analysis. The choice of a suitable capillary column with an appropriate stationary phase is crucial for achieving good separation. GC coupled with a mass spectrometer (GC-MS) provides a highly effective method for both separation and identification of the components in a sample.

Isomer Analysis: Chromatographic methods are particularly important for the analysis of potential isomers of this compound. For example, positional isomers where the phenoxy group is at a different position on the pyridine ring, or where the methyl ester is at a different position, would likely have different retention times in both HPLC and GC. Chiral chromatography could be employed to separate enantiomers if a chiral center were present in a related derivative.

Q & A

Q. What are the critical steps in synthesizing Methyl 2-phenoxynicotinate, and how can reaction conditions be optimized methodologically?

To synthesize this compound, begin with nucleophilic aromatic substitution between 2-chloronicotinic acid and phenol, followed by esterification with methanol. Key parameters include temperature control (80–100°C for substitution) and acid catalysis (e.g., H₂SO₄) for esterification. Optimization involves Design of Experiments (DOE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Use gas chromatography (GC) or HPLC to monitor yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : Confirm ester group formation (δ ~3.8 ppm for methoxy protons) and aromatic substitution patterns.

- FT-IR : Validate C=O stretching (~1700 cm⁻¹) and ether linkages (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Report full spectral data, including solvent peaks, integration values, and coupling constants. For purity, include HPLC chromatograms with retention times and mobile-phase details .

Q. How should researchers ensure reproducibility in synthesizing and characterizing this compound?

- Document exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).

- Provide raw spectral data (e.g., NMR FID files) in supplementary materials.

- Use internal standards (e.g., anthracene for HPLC) and triplicate measurements for quantitative analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data from different assays (e.g., enzyme inhibition vs. cytotoxicity) be systematically analyzed?

- Meta-analysis : Pool data from independent studies, adjusting for assay variability (e.g., cell line differences, incubation times).

- Dose-Response Modeling : Compare EC₅₀/IC₅₀ values using nonlinear regression. Address outliers via Grubbs’ test or robust statistical methods.

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding affinity discrepancies .

Q. What computational strategies predict this compound’s interactions with target enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate with MD simulations (e.g., GROMACS) to assess stability.

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity using descriptors like logP and Hammett constants.

- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Q. How to design a study investigating structure-activity relationships (SAR) for analogs of this compound?

- Scaffold Modification : Systematically vary substituents on the phenoxy and nicotinate moieties.

- Pharmacophore Mapping : Identify critical functional groups using software like PharmaGist.

- In Vivo/In Vitro Correlation : Compare enzymatic inhibition (e.g., COX-2) with pharmacokinetic profiles (AUC, Cmax) in animal models .

Q. What methodologies resolve discrepancies in cytotoxicity assays (e.g., MTT vs. ATP luminescence)?

- Cross-Validation : Run parallel assays under identical conditions (cell density, serum concentration).

- Mechanistic Profiling : Assess apoptosis (Annexin V staining) vs. necrosis (LDH release) to clarify mode of action.

- Statistical Harmonization : Apply mixed-effects models to account for inter-assay variability .

Q. How can researchers model the pharmacokinetics of this compound using in vitro data?

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters like logD (octanol-water distribution), plasma protein binding, and CYP450 metabolism data from liver microsomes.

- Compartmental Analysis : Use NONMEM or Monolix to estimate absorption/distribution constants from Caco-2 permeability and tissue-plasma ratios .

Methodological Guidelines

- Data Reporting : Follow COSMOS-E standards for meta-analyses, including PRISMA flowcharts for literature screening .

- Statistical Rigor : Specify p-value thresholds (e.g., p < 0.01) and confidence intervals in bioactivity studies. Avoid "significant" without statistical backing .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.